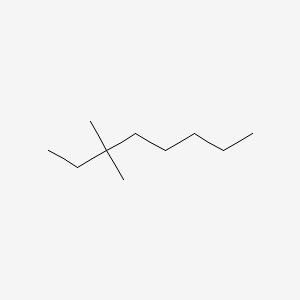

3,3-Dimethyloctane

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULLUBYDONGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194051 | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-44-5 | |

| Record name | 3,3-Dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyloctane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyloctane is a branched-chain alkane, an organic compound consisting of ten carbon atoms and twenty-two hydrogen atoms.[1] Its chemical formula is C₁₀H₂₂.[1][2] As a structural isomer of decane, its two methyl groups are attached to the third carbon atom of the octane (B31449) backbone.[1] This specific branching pattern influences its physical properties, differentiating it from its straight-chain counterpart and other isomers. This compound presents as a colorless liquid at room temperature.[1][3] Due to its nonpolar nature, it is nearly insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][3] This document provides a comprehensive overview of its key physical properties, the experimental methodologies used for their determination, and a workflow for its physical characterization.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its application as a reference standard in gas chromatography and in studies related to fuel performance.[1]

| Property | Value | Unit | Notes |

| Molecular Formula | C₁₀H₂₂ | - | [2][4][5] |

| Molecular Weight | 142.28 | g/mol | [3][5][6] |

| Appearance | Clear, colorless liquid | - | [1][2][3] |

| Boiling Point | 161 | °C | At 760 mmHg[3][4][7] |

| Melting Point | -53.99 | °C | [3][4] |

| Density | 0.734 - 0.74 | g/cm³ | [3][4][7] |

| Refractive Index | 1.4125 - 1.4165 | - | At 20°C[2][3][4] |

| Flash Point | 43.5 | °C | [4] |

| Vapor Pressure | 3.0 ± 0.1 | mmHg | At 25°C (Predicted)[4] |

| Water Solubility | 85.34 | µg/L | Temperature not specified[3][8] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] For small sample volumes, the Thiele tube method is highly effective.[10]

-

Apparatus: Thiele tube, thermometer, small glass vial (Durham tube), capillary tube, rubber band, heating source (e.g., sand bath or Bunsen burner).[10]

-

Procedure:

-

A small sample (approx. 0.5 mL) of this compound is placed into the small glass vial.[10]

-

A capillary tube, sealed at one end, is placed into the vial with its open end down.[10]

-

The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[10]

-

Heating is discontinued, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Density Measurement

Density is the mass of a substance per unit volume. For liquid hydrocarbons, density can be accurately measured using a densitometer or a pycnometer (specific gravity bottle).[11][12]

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

-

The process is repeated with this compound, ensuring it is at the same constant temperature. The mass of the pycnometer filled with the sample is recorded (m₃).

-

The density (ρ) of the sample is calculated using the known density of water (ρ_water) at the experimental temperature: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

-

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.[13][14] It is a characteristic property used to identify and assess the purity of liquid compounds.[14] The Abbé refractometer is the standard instrument for this measurement.[15][16]

-

Apparatus: Abbé refractometer, light source (typically a sodium D line at 589 nm), dropper, and a constant-temperature water circulator.[14]

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry completely.[16]

-

The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.[16]

-

The prisms are closed and locked. A constant temperature (typically 20°C) is maintained by circulating water through the instrument.[14]

-

The light source is positioned, and the user looks through the eyepiece, adjusting the knob until the field of view shows a distinct light and dark region.

-

The compensator drum is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

-

The adjustment knob is used to align the boundary line precisely with the crosshairs in the eyepiece.[16]

-

The refractive index value is read directly from the instrument's scale.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound such as this compound.

References

- 1. CAS 4110-44-5: this compound | CymitQuimica [cymitquimica.com]

- 2. B21520.03 [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. This compound | 4110-44-5 [amp.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ucalgary.ca [ucalgary.ca]

- 12. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. athabascau.ca [athabascau.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 3,3-Dimethyloctane: Chemical Structure and Bonding

Abstract: 3,3-Dimethyloctane is a branched-chain alkane, an isomer of decane (B31447) with the molecular formula C10H22.[1][2][3] Its structure, featuring two methyl groups on the third carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a subject of interest in fuel science and as a reference standard in analytical chemistry.[3][4] This document provides a detailed examination of the chemical structure, bonding, physicochemical properties, and key experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a comprehensive understanding of this compound.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature.[1][3] Like other alkanes, it is nonpolar, making it insoluble in water but soluble in many organic solvents.[1][3] The gem-dimethyl substitution on the octane (B31449) backbone creates a sterically hindered environment that influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-decane.

General Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 4110-44-5 | [2][5][6] |

| Molecular Formula | C10H22 | [2][3][5] |

| Molecular Weight | 142.28 g/mol | [2][5] |

| SMILES | CCCCCC(C)(C)CC | [3][7] |

| InChIKey | DBULLUBYDONGLT-UHFFFAOYSA-N | [2][7][8] |

Physicochemical Data

Quantitative physical and chemical properties are essential for laboratory applications.

| Property | Value | Reference |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][3][6] |

| Boiling Point | 161 °C | [2][6] |

| Melting Point | -53.99 °C | [1] |

| Density | 0.74 g/cm³ | [1][6] |

| Refractive Index | 1.4140 - 1.4160 | [1] |

| Vapor Pressure | 3.02 mmHg at 25°C | [1] |

| Flash Point | 161°C | [1] |

| Water Solubility | 85.34 µg/L (temperature not stated) | [1] |

Molecular Structure and Bonding

The chemical behavior of this compound is a direct consequence of its underlying molecular structure and the nature of its chemical bonds.

Hybridization and Geometry

As an alkane, all ten carbon atoms in this compound are sp³ hybridized . This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°. The molecule consists exclusively of single covalent bonds, known as sigma (σ) bonds. These σ bonds are formed by the direct, head-on overlap of hybrid orbitals (sp³-sp³ for C-C bonds) and the overlap of sp³ hybrid orbitals with the s-orbital of hydrogen (sp³-s for C-H bonds). The free rotation around the C-C single bonds allows the molecule to adopt numerous conformations.

Structural Hierarchy

The logical relationship from the basic chemical formula to the specific bonding types within this compound can be visualized as a structural hierarchy.

Caption: Structural hierarchy and bonding in this compound.

Spectroscopic Profile

Spectroscopic data is critical for the structural elucidation and confirmation of this compound.

| Technique | Expected Features | Reference |

| ¹H NMR | Complex overlapping signals in the alkane region (~0.8-1.5 ppm). A singlet for the two equivalent gem-dimethyl groups (C(CH₃)₂), triplets for the terminal methyl groups, and multiplets for the various methylene (B1212753) (-CH₂-) protons. High-field NMR (≥500 MHz) is recommended for resolution. | [9] |

| ¹³C NMR | Unique signals for each chemically non-equivalent carbon atom. The quaternary carbon at position 3 will have a distinct chemical shift. AIST Spectral Database lists 13C NMR data for this compound. | [6][10][11] |

| IR Spectroscopy | Strong C-H stretching absorptions in the 2850–3000 cm⁻¹ region, characteristic of sp³ C-H bonds in alkanes. C-H bending vibrations for methyl and methylene groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹. The NIST WebBook provides an experimental gas-phase IR spectrum. | [9][12] |

| Mass Spec. (EI) | The molecular ion peak (M⁺) at m/z = 142 is expected but may be weak. The spectrum is dominated by fragmentation patterns typical of branched alkanes, with characteristic cleavage at the branched carbon, leading to stable carbocations. | [2][8][13] |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of this compound.

Synthesis via Catalytic Hydrogenation

This protocol describes a general method for synthesizing this compound from its corresponding alkene precursor, 3,3-dimethyl-1-octene (B15438872). Catalytic hydrogenation is a standard and efficient method for converting alkenes to alkanes.[4][9]

1. Materials and Equipment:

-

Precursor: 3,3-dimethyl-1-octene

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen Source: Hydrogen gas cylinder or balloon

-

Reaction Vessel: Parr shaker apparatus or a round-bottom flask with a magnetic stirrer

-

Filtration: Celite or a similar filter aid, Buchner funnel

2. Procedure:

-

Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Vessel: In the reaction vessel, dissolve a known quantity of 3,3-dimethyl-1-octene (e.g., 10.0 g) in the solvent (e.g., 100 mL Ethanol).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst. The typical catalyst loading is 1-5% by weight relative to the alkene. For 10.0 g of alkene, 100-500 mg of catalyst is used. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

-

Hydrogenation: Seal the reaction vessel. Purge the system with hydrogen gas multiple times to remove air. Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like GC-MS. The reaction is typically complete within 4-24 hours.[14]

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[14]

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure this compound.[14]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for separating and identifying volatile organic compounds like this compound.[15][16][17]

1. Materials and Equipment:

-

Sample: this compound, neat or diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Internal Standard (optional): A deuterated alkane or an alkane with a different chain length for quantification.[18]

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Ion Trap or Quadrupole).

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for alkane separation.

2. Instrument Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (adjust based on sample concentration)

-

Carrier Gas: Helium, with a constant flow rate of ~1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3. Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in hexane. If performing quantitative analysis, add a known concentration of the internal standard.

-

Injection: Draw the sample into a GC syringe and inject it into the heated port of the GC, where it is vaporized and introduced onto the column by the carrier gas.[17]

-

Separation: The components of the sample are separated as they travel through the column based on their boiling points and interaction with the stationary phase.[17] this compound will elute at a specific retention time under these conditions.

-

Detection and Identification: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern and the (often weak) molecular ion at m/z 142 confirm its identity.[8]

References

- 1. chembk.com [chembk.com]

- 2. Octane, 3,3-dimethyl- [webbook.nist.gov]

- 3. CAS 4110-44-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 4110-44-5 [smolecule.com]

- 5. This compound | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4110-44-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound [stenutz.eu]

- 8. Octane, 3,3-dimethyl- [webbook.nist.gov]

- 9. This compound | 4110-44-5 | Benchchem [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(4110-44-5) 13C NMR [m.chemicalbook.com]

- 12. Octane, 3,3-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

The Enigmatic Presence of 3,3-Dimethyloctane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3,3-dimethyloctane, a volatile organic compound (VOC), within the plant metabolome. While its presence is not widespread, emerging research points to its potential role in plant defense mechanisms, particularly in response to biotic stress. This document provides a comprehensive overview of its known occurrences, a putative biosynthetic pathway, and detailed experimental protocols for its identification and quantification, aiming to facilitate further research into this intriguing molecule.

Natural Occurrence and Quantitative Data

This compound has been identified as a metabolite in a limited number of plant species. Its role as a plant metabolite is acknowledged in scientific databases.[1] The most notable occurrences are in the seed extracts of Caesalpinia bonduc and as a volatile compound emitted by Chorisia species.[2][3] Furthermore, its secretion from the roots of tomato plants (Solanum lycopersicum) has been observed to increase significantly upon colonization by the endophytic bacterium Bacillus cereus, suggesting a role in induced systemic resistance.[4] In this context, this compound has demonstrated nematicidal activity against the root-knot nematode Meloidogyne incognita.

Quantitative data on this compound in plants is scarce. The following table summarizes the available data. It is important to note that the quantification methods and reporting units may vary between studies, and further quantitative analyses are required to establish a more comprehensive understanding of its concentration in different plant tissues and species.

| Plant Species | Plant Part | Analytical Method | Concentration/Relative Abundance | Reference |

| Chorisia insignis | Flowers | HS-SPME-GC-MS | 0.65% of total volatiles | [3] |

| Caesalpinia bonduc | Seeds | GC-MS | Detected (not quantified) | [2] |

| Solanum lycopersicum (with Bacillus cereus) | Root Exudates | GC-MS | Increased secretion (not quantified) | [4] |

Putative Biosynthetic Pathway

The biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known pathways for the formation of branched-chain alkanes and isoprenoids, a putative pathway can be proposed. The gem-dimethyl moiety at the C3 position is a key structural feature. While most branched-chain alkanes in plants are of the iso- (methyl group at the penultimate carbon) or anteiso- (methyl group at the antepenultimate carbon) type, the gem-dimethyl structure is characteristic of isoprenoids.

It is hypothesized that the biosynthesis of this compound may involve a modification of the isoprenoid pathway. The pathway likely starts with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[5][6][7] A subsequent head-to-tail condensation of two DMAPP units or a related enzymatic reaction could generate a C10 precursor with the characteristic gem-dimethyl group. This precursor would then undergo reduction and modification to yield this compound.

Below is a diagram illustrating a putative biosynthetic pathway for this compound.

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant materials. The protocols are based on established methods for volatile organic compound analysis and can be adapted for specific research needs.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Compounds from Plant Tissues (e.g., Caesalpinia bonduc seeds)

This method is suitable for the analysis of volatile and semi-volatile compounds without the need for solvent extraction.

a. Sample Preparation:

-

Grind fresh or dried plant material (e.g., seeds) into a fine powder.

-

Accurately weigh 0.5 - 2.0 g of the powdered material into a 20 mL headspace vial.

-

Add a known amount of an internal standard (e.g., a C7-C30 saturated alkane mixture) for semi-quantification or a deuterated analog of the target compound for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

b. HS-SPME Procedure:

-

Place the vial in a heating block or the autosampler of a GC system equipped with an SPME agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 min) to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30-60 min) to adsorb the volatile compounds.

c. GC-MS Analysis:

-

Desorb the adsorbed compounds from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C for 2-5 min) in splitless mode.

-

Separate the compounds on a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Use a temperature program such as: initial temperature of 40 °C for 2 min, then ramp at 5 °C/min to 250 °C and hold for 5 min.

-

Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard.

Solvent Extraction for Semi-Volatile Compounds from Root Exudates

This method is suitable for extracting a broader range of compounds, including semi-volatiles, from a liquid matrix.

a. Collection of Root Exudates:

-

Grow plants hydroponically or in a sterile solid medium (e.g., sand or vermiculite).

-

For hydroponic systems, collect the nutrient solution after a defined growth period.

-

For solid media, gently wash the roots with sterile water to collect the exudates.

-

Filter the collected liquid to remove root debris and microorganisms.

b. Extraction Procedure:

-

To the aqueous root exudate solution, add a known amount of an internal standard.

-

Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or dichloromethane. Use a separating funnel and repeat the extraction three times.

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

c. GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Follow the GC-MS conditions as described in the HS-SPME protocol.

-

Identify and quantify this compound as previously described.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship of its role in plant-nematode interactions.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationship of this compound in plant-nematode interactions.

Conclusion

This compound represents a sparsely studied yet potentially significant player in the chemical ecology of plants. Its identification in different plant species and its demonstrated bioactivity warrant further investigation. This technical guide provides a foundational resource for researchers to explore the natural occurrence, biosynthesis, and functional roles of this volatile organic compound. The provided protocols and workflows offer a starting point for standardized analysis, which is crucial for generating comparable quantitative data and advancing our understanding of the chemical dialogues between plants and their environment. Future research should focus on elucidating the specific biosynthetic pathway of this compound, quantifying its presence in a wider range of plant species under various biotic and abiotic stresses, and exploring its potential applications in agriculture and drug development.

References

- 1. This compound | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Effects of Tomato Root Exudates on Meloidogyne incognita | PLOS One [journals.plos.org]

- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Origin of Isoprenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Dimethyloctane: A Bacterial Volatile Organic Compound with Biocontrol Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) produced by microorganisms represent a vast and largely untapped resource for novel bioactive molecules. Among these, 3,3-Dimethyloctane, a branched alkane, has been identified as a component of the complex volatile profiles of entomopathogenic bacteria, particularly within the genera Xenorhabdus and Photorhabdus. These bacteria are known for their symbiotic relationships with entomopathogenic nematodes and their ability to produce a wide array of secondary metabolites with potent insecticidal and antimicrobial properties. This technical guide provides a comprehensive overview of this compound as a bacterial VOC, detailing its likely microbial producers, biological activities, and the experimental protocols for its study. The information presented herein is intended to facilitate further research into the potential applications of this compound in agriculture and medicine.

Introduction

Microbial volatile organic compounds (mVOCs) are small, lipophilic molecules with high vapor pressure that can diffuse through porous environments like soil and interact with other organisms. Bacteria, in particular, produce a diverse arsenal (B13267) of VOCs that mediate a range of ecological interactions, including symbiosis, pathogenesis, and competition. The entomopathogenic bacteria Xenorhabdus and Photorhabdus are of significant interest due to their production of a complex blend of VOCs that contribute to their insecticidal and antifungal activities. While a multitude of compounds have been identified from these bacteria, this guide focuses on this compound, a saturated hydrocarbon that is a recognized bacterial metabolite.[1]

Microbial Production of this compound

While the direct production of this compound has not been definitively attributed to a single bacterial species in a dedicated study, its presence as a bacterial metabolite is established.[1] The most probable producers of this alkane are bacteria known for their complex volatile profiles rich in hydrocarbons, such as those from the genera Xenorhabdus and Photorhabdus. These Gram-negative bacteria are symbionts of entomopathogenic nematodes and are renowned for their production of a wide array of bioactive secondary metabolites, including numerous volatile compounds.[2][3][4][5][6][7][8][9][10][11][12] Gas chromatography-mass spectrometry (GC-MS) analyses of the headspace of various Xenorhabdus and Photorhabdus species have revealed the presence of a diverse range of alkanes, alkenes, and other organic molecules, making them the primary candidates for this compound production.[7][8][9][13]

Biological Activities of Bacterial VOCs, Including Alkanes

The volatile blends produced by Xenorhabdus and Photorhabdus exhibit significant biological activities, primarily antifungal and insecticidal effects. While the specific contribution of this compound to these activities has not been individually quantified, as a component of the active VOC mixture, it is inferred to play a role.

Antifungal Activity

VOCs from Xenorhabdus and Photorhabdus have demonstrated potent inhibitory effects against a broad spectrum of phytopathogenic fungi.[2][3][4] Studies have shown that the volatile emissions from these bacteria can significantly reduce the mycelial growth and spore germination of fungi such as Sclerotinia sclerotiorum, Fusarium oxysporum, and Botrytis cinerea.[2][4] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and other cellular processes.

Table 1: Antifungal Activity of VOCs from Xenorhabdus szentirmaii

| Target Fungus | Mycelial Growth Inhibition (%) | Sclerotia Production Inhibition (%) | Reference |

| Sclerotinia sclerotiorum | 100% | 100% | [4] |

Insecticidal Activity

The symbiotic complex of entomopathogenic nematodes and their associated bacteria (Xenorhabdus and Photorhabdus) is highly pathogenic to a wide range of insect larvae. The bacteria release a cocktail of toxins and VOCs that contribute to the rapid killing of the insect host.[11][14] The volatile compounds are believed to play a role in repelling competing microorganisms and may also have direct toxic effects on the insect.

Table 2: Insecticidal Activity of Xenorhabdus nematophilus Cells

| Bacterial Cell Concentration (cells/g of diet) | Larval Mortality (%) of H. armigera (after 48h) | LD50 (cells) | Reference |

| 10² | 10 ± 2 | \multirow{2}{}{4 x 10⁴} | \multirow{2}{}{[14]} |

| 10⁶ | 82 ± 2 |

Experimental Protocols

The study of bacterial VOCs like this compound involves specialized techniques for their collection, identification, and the assessment of their biological activity.

Collection and Analysis of Bacterial VOCs

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is the most common and effective method for the analysis of bacterial VOCs.[15][16][17][18][19][20]

-

Bacterial Culture: Inoculate the bacterium of interest (e.g., Xenorhabdus szentirmaii) in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C for 48-72 hours to allow for robust growth and VOC production.

-

VOC Collection:

-

Transfer a specific volume of the bacterial culture into a headspace vial and seal it with a septum-containing cap.

-

Incubate the vial at a controlled temperature (e.g., 37°C) for a defined period (e.g., 18 hours) to allow VOCs to accumulate in the headspace.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Immediately after sampling, insert the SPME fiber into the heated injection port of a GC-MS instrument for thermal desorption of the analytes.

-

Separate the VOCs on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-500.

-

-

Compound Identification: Identify the separated compounds by comparing their mass spectra with those in a spectral library (e.g., NIST/Wiley). The identification can be further confirmed by comparing their retention indices with those of authentic standards.

In Vitro Antifungal Bioassay

Protocol 2: Double-Dish Assay for Antifungal Activity of VOCs

This method allows for the assessment of the antifungal activity of bacterial VOCs without direct physical contact between the bacterium and the fungus.[21][22]

-

Preparation of Plates:

-

Prepare Petri dishes (90 mm) with a suitable agar (B569324) medium for the fungus (e.g., Potato Dextrose Agar - PDA) and the bacterium (e.g., Tryptic Soy Agar - TSA).

-

-

Inoculation:

-

Inoculate the center of the TSA plate with the bacterium (e.g., Xenorhabdus szentirmaii).

-

Place a mycelial plug of the target fungus (e.g., Sclerotinia sclerotiorum) in the center of the PDA plate.

-

-

Co-incubation:

-

Remove the lids of both Petri dishes and place the bacterial plate inverted over the fungal plate, creating a sealed chamber. Secure the two plates together with parafilm.

-

As a control, use an uninoculated TSA plate paired with a fungal plate.

-

-

Incubation and Measurement:

-

Incubate the sealed double-dishes at a suitable temperature (e.g., 25°C) for several days.

-

Measure the radial growth of the fungal colony in both the treatment and control plates at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treatment plates.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways in fungi that are affected by this compound are not yet elucidated. However, the general mechanism by which many lipophilic VOCs exert their antifungal effects involves the disruption of cell membranes. The hydrophobic nature of alkanes like this compound allows them to intercalate into the lipid bilayer of fungal cell membranes, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. Furthermore, VOCs can induce oxidative stress in fungal cells, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular macromolecules.

Conclusion and Future Directions

This compound, as a volatile organic compound produced by entomopathogenic bacteria, represents a promising area for further investigation. While its direct biological activities are yet to be fully characterized, its association with the potently bioactive VOC blends of Xenorhabdus and Photorhabdus suggests its potential role in microbial interactions and biocontrol. Future research should focus on the definitive identification of bacterial strains that produce this compound, the quantification of its specific antifungal and insecticidal activities, and the elucidation of its biosynthetic pathway. Such studies will be crucial for harnessing the full potential of this and other bacterial VOCs for applications in sustainable agriculture and the development of novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Volatile Organic Compounds Produced by Xenorhabdus indica Strain AB and Investigation of Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal activity of Xenorhabdus spp. and Photorhabdus spp. against the soybean pathogenic Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Volatile Organic Compounds Produced by Xenorhabdus indica Strain AB and Investigation of Their Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Comparative Analysis of Different Xenorhabdus Strains Reveals a Virulent Factor, Cyclic Pro-Phe, Using a Differential Expression Profile Analysis of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Xenorhabdus spp.: An Overview of the Useful Facets of Mutualistic Bacteria of Entomopathogenic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Insecticidal Activity Associated with the Outer Membrane Vesicles of Xenorhabdus nematophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] Identification of volatile organic compounds produced by bacteria using HS-SPME-GC-MS. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Identification of volatile organic compounds produced by bacteria using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of volatile compounds from bacteria by spectrometric methods in medicine diagnostic and other areas: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 3,3-Dimethyloctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,3-dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂. A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. However, based on the well-established principle of "like dissolves like" and qualitative data for structurally similar alkanes, a comprehensive solubility profile can be inferred. This guide provides a qualitative assessment of its expected solubility, a detailed, generalized experimental protocol for determining liquid-liquid solubility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a saturated hydrocarbon, an isomer of decane.[1] As a nonpolar molecule, its intermolecular interactions are dominated by weak van der Waals forces.[2][3] This characteristic is the primary determinant of its solubility behavior in various solvents. Understanding the solubility of such compounds is crucial in various applications, including as a reference standard in gas chromatography, in studies related to fuel performance, and as a nonpolar medium in chemical reactions.

Qualitative Solubility Profile

Expected High Solubility: this compound is expected to be highly soluble or miscible in nonpolar and weakly polar organic solvents. This is because the energy required to break the van der Waals forces between both the solute and solvent molecules is comparable to the energy released when new solute-solvent van der Waals interactions are formed.[2][3]

-

Alkanes: Hexane, Heptane, Cyclohexane

-

Aromatic Hydrocarbons: Benzene, Toluene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Hydrocarbons: Dichloromethane, Chloroform

For instance, n-decane, a straight-chain isomer of this compound, is known to be miscible with hydrocarbons and highly soluble in ether and benzene.[6][7] A similar high solubility is anticipated for this compound in these solvents.

Expected Moderate to Low Solubility: In polar aprotic solvents, the solubility is expected to be lower than in nonpolar solvents. The dipole-dipole interactions between the solvent molecules are stronger than the van der Waals forces that would be formed with the nonpolar alkane.

-

Ketones: Acetone

-

Esters: Ethyl acetate

Expected Very Low Solubility/Immiscibility: In highly polar protic solvents, this compound is expected to be virtually insoluble or immiscible. The strong hydrogen bonding network of these solvents is not favorably disrupted by the weak van der Waals interactions offered by the alkane.[2][3][8]

-

Water (H₂O)

-

Alcohols: Methanol, Ethanol (While n-decane is reported as miscible with ethanol, branched alkanes may exhibit slightly different behavior, and complete miscibility is not guaranteed without experimental verification).[6]

Quantitative Solubility Data

As of the date of this document, a comprehensive search of chemical databases and scientific literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mole fraction at a given temperature) for this compound in common organic solvents. The data for its straight-chain isomer, n-decane, is also largely qualitative, with statements of miscibility rather than specific numerical values.[6][7] To obtain precise solubility data, experimental determination is necessary.

The following table summarizes the expected qualitative solubility.

| Solvent Category | Common Solvents | Expected Solubility of this compound |

| Nonpolar Alkanes | Hexane, Heptane | Miscible |

| Aromatic | Toluene, Benzene | Miscible |

| Ethers | Diethyl Ether, THF | Highly Soluble / Miscible |

| Halogenated | Dichloromethane | Highly Soluble / Miscible |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately to Sparingly Soluble |

| Polar Protic | Ethanol, Methanol, Water | Sparingly Soluble to Immiscible |

Experimental Protocol for Solubility Determination

The following is a generalized and detailed protocol for the experimental determination of the solubility of a liquid solute (like this compound) in a liquid solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

4.1. Materials and Equipment

-

High-purity this compound (>99%)

-

High-purity organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Calibrated glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Calibrated volumetric pipettes and flasks

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution: a. Add a known volume of the solvent to a series of glass vials. b. Add an excess amount of this compound to each vial to create a biphasic system, ensuring that an undissolved phase of the solute is clearly visible. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent viscosity and solute-solvent system. A preliminary kinetics study is recommended to determine the optimal equilibration time.

-

Phase Separation: a. After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to ensure complete separation of the two liquid phases.

-

Sampling: a. Carefully withdraw a known volume of the solvent-rich phase (the saturated solution) using a pre-warmed or pre-cooled syringe (to the equilibration temperature) to avoid any temperature-induced phase separation. b. Immediately pass the sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any microdroplets of the undissolved solute.

-

Gravimetric Analysis: a. Record the total mass of the collection vial containing the filtered saturated solution. b. Place the vial in a drying oven at a temperature slightly above the boiling point of the solvent but below that of this compound (boiling point ~161-164 °C) to evaporate the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate this process. c. Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the non-volatile solute residue. e. Repeat the drying and weighing steps until a constant mass is achieved.

4.3. Data Calculation

-

Mass of the saturated solution: Mass_solution = (Mass_vial + solution) - Mass_empty_vial

-

Mass of the dissolved solute (this compound): Mass_solute = (Mass_vial + residue) - Mass_empty_vial

-

Mass of the solvent: Mass_solvent = Mass_solution - Mass_solute

-

Solubility ( g/100 g solvent): Solubility = (Mass_solute / Mass_solvent) * 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, a reliable qualitative assessment can be made based on its nonpolar chemical structure. It is expected to be miscible with nonpolar solvents and poorly soluble in polar solvents. For precise applications, the experimental determination of its solubility is recommended. The provided detailed protocol for the isothermal shake-flask method offers a robust framework for researchers to generate accurate and reproducible solubility data. This information is valuable for professionals in chemistry and drug development who require a thorough understanding of the physicochemical properties of such compounds.

References

- 1. This compound | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Decane - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. oit.edu [oit.edu]

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Decane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for the 75 structural isomers of decane (B31447) (C₁₀H₂₂). A systematic approach to naming these complex branched alkanes is essential for unambiguous communication in research, particularly in fields such as medicinal chemistry and materials science, where subtle structural differences can lead to significant changes in chemical and biological properties.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system provides a logical and systematic method for naming organic compounds. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain as the parent chain and treating all other attached carbon groups as substituents.

The general format for an IUPAC name is: Prefix(es) - Parent - Suffix

-

Prefix(es): Indicate the identity and location of substituents.

-

Parent: Specifies the number of carbon atoms in the longest continuous chain.

-

Suffix: For alkanes, the suffix is always "-ane".

A step-by-step process for naming branched alkanes is outlined below and illustrated in the workflow diagram in Figure 1.

Identifying the Parent Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule. This chain forms the base name of the alkane. For decane isomers, the parent chain will have fewer than ten carbons in all branched structures.

-

Rule 1a: If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[1][2]

Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other.

-

Rule 2a: Numbering begins at the end of the chain that gives the substituent encountered first the lowest possible number (locant).[3][4]

-

Rule 2b: If there are substituents equidistant from both ends, numbering begins from the end that gives the second substituent the lower number.

-

Rule 2c: If there is no difference in numbering for the substituents, the chain is numbered to give the substituent that comes first alphabetically the lower number.[3]

Naming and Locating Substituents

Each substituent is named as an alkyl group by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

-

Rule 3a: The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.

-

Rule 3b: If two or more identical substituents are present, use the prefixes di-, tri-, tetra-, etc., to indicate their number. The locant for each identical substituent must be included, separated by commas.

-

Rule 3c: For complex substituents (i.e., branched substituents), they are named as a substituted alkyl group. Numbering of the complex substituent begins at the carbon atom attached to the parent chain. The name of the complex substituent is enclosed in parentheses.[5]

Assembling the Full IUPAC Name

The final IUPAC name is assembled by arranging the substituent names alphabetically, followed by the parent chain name.

-

Rule 4a: The prefixes di-, tri-, tetra-, etc., and the hyphenated prefixes sec- and tert- are ignored when alphabetizing. However, the prefixes iso- and neo- are considered part of the substituent name and are used for alphabetization.[5]

-

Rule 4b: The complete name is written as a single word, with numbers separated from letters by hyphens and numbers separated from numbers by commas.

Logical Workflow for IUPAC Nomenclature of Branched Alkanes

The following diagram (Figure 1) illustrates the decision-making process for correctly naming a branched alkane according to IUPAC rules.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Profile of 3,3-Dimethyloctane (CAS 4110-44-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 3,3-Dimethyloctane (CAS Number: 4110-44-5). The following sections detail the substance's physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures, compiled from safety data sheets and chemical databases.

Section 1: Chemical and Physical Properties

This compound is a branched-chain alkane. Its well-defined structure makes it useful as a reference standard in gas chromatography and as a model compound for studying the behavior of hydrocarbons.[1][2] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [2][3][4] |

| Molecular Weight | 142.29 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [1][2][5] |

| Boiling Point | 161 °C | [5][7][8] |

| Melting Point | -53.99 °C | [7] |

| Density | 0.74 g/cm³ | [5][7][8] |

| Flash Point | 161°F (approximately 71.7°C) | [7] |

| Solubility | Insoluble in water; soluble in organic solvents.[1][2] | [1][2] |

| Refractive Index | 1.41 | [5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][6][8] |

Hazard-Precaution Logical Flow

The following diagram illustrates the logical relationship between the identified hazards of this compound and the necessary precautionary measures.

Caption: Relationship between hazards and precautions.

Section 3: Experimental Protocols for Safety Assessment

Determination of Flash Point

The flash point is a critical indicator of a liquid's flammability.[3][9][10] It is determined by heating the liquid in a test apparatus and introducing an ignition source at intervals to find the lowest temperature at which the vapors ignite.[3][9][11]

-

Methodology: Standardized methods such as ASTM D93 (Pensky-Martens Closed Cup Method) or ASTM D56 (Tag Closed Cup Method) are typically employed.[3]

-

Apparatus: A closed-cup tester is used, which consists of a sample cup with a lid that is opened periodically to introduce an ignition source.[11] This method is preferred for its accuracy and reproducibility as it minimizes the loss of volatile components.[11]

-

Procedure: A specified volume of the sample is placed in the test cup and heated at a slow, constant rate.[11] An ignition source is directed into the vapor space above the liquid at regular temperature intervals. The flash point is the lowest temperature at which a flash is observed.[11]

-

Assessment of Skin Irritation

The potential for a substance to cause skin irritation is a key toxicological endpoint. Modern methods prioritize in vitro testing to reduce or replace animal testing.

-

Methodology: The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a widely accepted animal-free method.[12][13][14][15]

-

Test System: The assay utilizes a reconstructed human epidermis (RhE) model, which is a three-dimensional model of human skin grown from keratinocytes.[12][13]

-

Procedure: The test substance is applied topically to the surface of the RhE tissue.[13] After a defined exposure period, the substance is rinsed off, and the tissue is incubated for a recovery period.[16]

-

Endpoint: Cell viability is measured using a colorimetric assay, typically the MTT assay.[13][16] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) compared to a negative control indicates that the substance is an irritant.[13][15] This method provides a classification of "Irritant" or "Non-Irritant".[13]

-

Section 4: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: Wear a lab coat or other protective clothing.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[5] No smoking.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

-

Avoid contact with skin and eyes.

-

Avoid breathing vapors or mists.

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Safe Handling Workflow for this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Recommended safe handling workflow.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5] |

| Fire | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water spray may be used to cool closed containers. |

| Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Soak up with inert absorbent material and dispose of as hazardous waste. |

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

References

- 1. This compound | 4110-44-5 | Benchchem [benchchem.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. osha.gov [osha.gov]

- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. This compound | C10H22 | CID 138117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scimed.co.uk [scimed.co.uk]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. oil-tester.com [oil-tester.com]

- 10. thecompliancecenter.com [thecompliancecenter.com]

- 11. What is Flash Point for Class 3 Flammable Liquid | Lion Technology [lion.com]

- 12. uniube.br [uniube.br]

- 13. x-cellr8.com [x-cellr8.com]

- 14. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 15. iivs.org [iivs.org]

- 16. sterlab-store.com [sterlab-store.com]

A Comprehensive Technical Guide to 3,3-Dimethyloctane: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physical properties of 3,3-Dimethyloctane, a branched alkane with applications in research and as a reference standard. This document outlines its chemical formula, molecular weight, and key physical characteristics, supported by standardized experimental protocols for their determination.

Core Molecular and Physical Properties

This compound is a saturated hydrocarbon classified as a branched-chain alkane. Its structure consists of an eight-carbon octane (B31449) chain with two methyl groups attached to the third carbon atom. This branching significantly influences its physical properties compared to its straight-chain isomer, n-decane.

Chemical Formula: C₁₀H₂₂[1]

Molecular Weight: 142.28 g/mol [2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4110-44-5 |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol [2] |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 161 °C at 760 mmHg[3][4] |

| Melting Point | -53.99 °C[3][4] |

| Density | 0.74 g/cm³[3] |

| Refractive Index (n_D) | 1.4140 - 1.4160[3][5] |

| Flash Point | 43.5 °C[4] |

| Vapor Pressure | 3.02 mmHg at 25 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents[1] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid alkanes such as this compound.

Boiling Point Determination (Micro-Boiling Point Method using Thiele Tube)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

A small amount (0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Vibrating Tube Densitometer)

This method offers high precision for determining the density of liquids.

Apparatus:

-

Vibrating tube densitometer

-

Syringe for sample injection

-

Thermostatic control unit

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and deionized water).

-

The temperature of the measurement cell is set to the desired value (e.g., 20 °C) and allowed to stabilize.

-

A sample of this compound is injected into the measurement cell using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-shaped tube containing the sample.

-

The density is automatically calculated by the instrument based on the oscillation period and calibration data.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Monochromatic light source (e.g., sodium D-line at 589 nm)

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is turned on, and the water bath is set to the desired temperature (typically 20 °C), circulating water through the prisms to maintain a constant temperature.

-

The prism surfaces are cleaned with a suitable solvent and dried with a lint-free tissue.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the light and dark fields are visible in the eyepiece.

-

The dispersion correction knob is adjusted to eliminate any color fringe at the boundary, creating a sharp borderline.

-

The adjustment knob is used to align the borderline precisely with the center of the crosshairs.

-

The refractive index value is read from the instrument's scale.

Logical Relationships and Visualizations

The molecular structure of this compound directly influences its macroscopic physical properties. The branching of the alkyl chain affects intermolecular forces, which in turn dictates properties like boiling point and density.

Caption: Logical flow from molecular structure to physical properties.

The branched nature of this compound results in a more compact, spherical shape compared to its linear isomer, n-decane. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point than n-decane.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,3-Dimethyloctane as a Gas Chromatography Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3,3-dimethyloctane as a reference standard in gas chromatography (GC). This document outlines its properties, applications, and provides comprehensive protocols for its use in qualitative and quantitative analyses.

Introduction

This compound (C10H22) is a branched-chain alkane that serves as a valuable reference standard in gas chromatography.[1][2] Its well-defined chemical and physical properties, including a specific boiling point and retention time on various GC columns, make it an excellent tool for instrument calibration, quality control, and compound identification.[1][3] In the pharmaceutical and drug development sectors, reference standards are crucial for ensuring the accuracy and reliability of analytical methods.

Key Applications:

-

Retention Index (RI) Calculation: this compound can be used as a component in a mixture of standards to calculate Kovats Retention Indices, which aids in the identification of unknown compounds.[4]

-

System Suitability Testing: It can be used to verify the performance of a GC system, including column efficiency, resolution, and injector and detector performance.

-

Qualitative Analysis: The characteristic retention time of this compound on a specific column under defined conditions can be used to confirm its presence or absence in a sample.

-

Quantitative Analysis: While less common for this specific compound, it can be used as an internal standard for the quantification of other structurally similar analytes, provided its response factor is determined.

Physicochemical Properties and GC Retention Data

A summary of the key physicochemical properties and gas chromatographic data for this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C10H22 | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Number | 4110-44-5 | [2] |

| Boiling Point | ~165-166 °C | |

| Kovats Retention Index (Standard Non-Polar Column) | ~935 - 942 | [2] |

Experimental Protocols

Preparation of this compound Standard Solution

This protocol describes the preparation of a stock and working standard solution of this compound.

Materials:

-

This compound (purity ≥98%)

-

Hexane (B92381) or Pentane (GC grade or higher)

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Micropipettes or analytical balance

Procedure for a 1000 µg/mL Stock Solution:

-

Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

-

Alternatively, if the standard is a liquid, accurately pipette a corresponding volume based on its density.

-

Add a small amount of hexane to dissolve the standard.

-

Once dissolved, fill the volumetric flask to the mark with hexane.

-

Cap the flask and invert it several times to ensure a homogenous solution.

Procedure for Working Standard Solutions:

-

Prepare working standards by serially diluting the stock solution with hexane to achieve the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

Gas Chromatography (GC-FID) Method for Analysis

This protocol provides a general method for the analysis of this compound using a gas chromatograph with a flame ionization detector (GC-FID). This method is suitable for determining its retention time and for use as a reference standard in the analysis of hydrocarbon mixtures.

| Parameter | Recommended Setting |

| GC System | Gas Chromatograph with FID |

| Column | DB-1, HP-5, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (constant flow mode recommended) |

| Injection Port Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

Expected Retention Time: The retention time of this compound will vary depending on the specific instrument and conditions. However, based on its boiling point and the provided method, it is expected to elute in the mid-range of the chromatogram. It is crucial to run a standard of this compound to determine its exact retention time on your system.

Quantitative Data and System Performance

The following table summarizes typical performance data for the GC-FID analysis of alkanes, which can be expected when using this compound as a reference standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Precision (%RSD for replicate injections) | < 2% |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |

| Retention Time Repeatability (%RSD) | < 0.1% |

Visualizations

Experimental Workflow for Using a Reference Standard

The following diagram illustrates the general workflow for using this compound as a reference standard in a GC analysis.

Caption: Workflow for GC analysis using a reference standard.

Logical Relationship for Compound Identification

This diagram illustrates the logic used for identifying a compound in a sample by comparing its retention time to that of a known standard.

Caption: Logic for compound identification by retention time.

References

Application Note: Quantitative Analysis of 3,3-Dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3-Dimethyloctane is a branched-chain alkane and a volatile organic compound (VOC) that can be found in various environmental and biological samples.[1] Accurate and sensitive quantification of this compound is crucial in diverse research areas, including environmental monitoring, metabolomics, and petroleum analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

1. Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): n-Dodecane or other suitable n-alkane

-

Solvent: Hexane (B92381) or Dichloromethane (GC grade)[2][4]

-

Micropipettes and syringes

-

Centrifuge

2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are general guidelines for liquid and solid samples.

2.1. Liquid Samples (e.g., water, biological fluids)

-

Liquid-Liquid Extraction (LLE):

-